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(2S)-octane-1,2-diol

Cat. No.: B3292181
CAS No.: 87720-91-0
M. Wt: 146.23 g/mol
InChI Key: AEIJTFQOBWATKX-QMMMGPOBSA-N
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Description

Significance of Chiral Diols in Advanced Organic Synthesis and Catalysis

The importance of chiral diols in organic chemistry is multifaceted. They are widely employed as chiral ligands, auxiliaries, and synthons for a multitude of asymmetric transformations. nih.gov When used as ligands in metal-catalyzed reactions, the chiral diol can coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. rwth-aachen.de This principle is fundamental to asymmetric catalysis, a field that has revolutionized the production of single-enantiomer drugs. mdpi.com

Optically pure diols are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products. nih.govrwth-aachen.denih.gov Their functional groups can be readily modified, allowing for the construction of complex molecular architectures with precise stereocontrol. Methodologies such as asymmetric dihydroxylation, epoxidation, and aldol (B89426) reactions are cornerstone strategies for accessing these vital chiral molecules. lookchem.comnih.gov

Historical Trajectories and Milestones in (2S)-octane-1,2-diol Research

The journey to produce specific enantiomers like this compound is built upon a rich history of synthetic organic chemistry. Initial research dating back to the 1940s established foundational methods for the synthesis of racemic 1,2-diols, often through the oxidation of 1-olefins using reagents like formic acid and hydrogen peroxide. These early methods provided access to the 1,2-octanediol (B41855) structure but did not control its stereochemistry, yielding a mixture of (R) and (S) enantiomers.

A significant leap forward came with the development of catalytic asymmetric synthesis. The Sharpless asymmetric dihydroxylation (AD), for instance, became a landmark achievement for preparing enantiomerically enriched syn-1,2-diols from prochiral olefins. lookchem.com However, the synthesis of anti-1,2-diols and diols from certain classes of olefins remained a challenge.

The most pivotal milestones in the specific synthesis of this compound have been centered on enzymatic and chemoenzymatic methods, which offer exceptional selectivity. A key strategy involves the kinetic resolution of racemic 1,2-epoxyoctane (B1223023), the corresponding epoxide precursor. The use of specialized enzymes known as epoxide hydrolases can catalyze the enantioselective ring-opening of the epoxide. By carefully selecting the enzyme, this process can be tailored to yield either the (R)- or (S)-diol with high enantiomeric purity, leaving the unreacted epoxide enantiomer behind.

Another significant advancement has been the development of chemoenzymatic routes starting from racemic 1,2-octanediol itself. One such method involves the synthesis of halohydrin esters, which are then subjected to selective enzymatic hydrolysis. nih.gov Research has shown that lipases, such as Novozym® 435 from Candida antarctica, can selectively hydrolyze these esters to furnish enantiopure (S)-1-halo-2-octanols. nih.gov These halohydrins are valuable chiral building blocks that can be readily converted to this compound. This biocatalytic approach represents a crucial step in providing reliable access to the (S)-enantiomer.

Table 1: Key Methodologies in the Synthesis of Chiral Vicinal Diols
MethodDescriptionKey Advantage(s)Typical Substrate
Sharpless Asymmetric DihydroxylationCatalytic oxidation of an alkene using osmium tetroxide and a chiral ligand to produce a syn-diol.High enantioselectivity for a broad range of olefins; well-established.(E)-Olefins
Enzymatic Hydrolysis of EpoxidesUse of epoxide hydrolase enzymes to selectively open one enantiomer of a racemic epoxide.Extremely high enantioselectivity; operates under mild, aqueous conditions.Racemic Epoxides
Chemoenzymatic ResolutionKinetic resolution of a racemic diol via enzyme-catalyzed esterification or hydrolysis.Can be applied to the diol directly; high selectivity is achievable with lipases.Racemic Diols
Proline-Catalyzed Aldol ReactionDirect asymmetric aldol reaction between hydroxyacetone (B41140) and an aldehyde to form an anti-diol.Forms C-C bond and two stereocenters simultaneously; metal-free.Aldehydes

Contemporary Research Landscape and Unexplored Frontiers for this compound

Current research continues to push the boundaries of efficiency, sustainability, and scope in the synthesis and application of chiral diols like this compound.

Contemporary Research: A dominant theme in modern synthesis is the use of biocatalysis. Recent studies focus on the development of enzymatic cascades, where multiple enzymatic steps are combined in a single pot to convert simple starting materials into complex chiral products with high purity. rwth-aachen.deresearchgate.net For example, a two-step cascade involving a lyase for C-C bond formation followed by an oxidoreductase for reduction can produce various stereoisomers of vicinal diols, showcasing a modular and highly selective synthetic platform. rwth-aachen.deresearchgate.net

Another contemporary approach involves the direct functionalization of C(sp³)-H bonds. This strategy allows for the conversion of abundant, simple diols into more complex, enantioenriched products in a more atom-economical fashion than traditional methods. nih.gov Such modular methods highlight a shift towards more versatile and sustainable chemical synthesis. In this context, this compound serves as a valuable chiral building block, providing a stereochemically defined starting point for the construction of complex target molecules.

Table 2: Selected Research Findings and Applications
Research AreaKey Finding or ApplicationSignificance
BiocatalysisEnzymatic cascades using lyases and oxidoreductases can produce all stereoisomers of vicinal diols. rwth-aachen.deresearchgate.netProvides a highly selective and modular route to chiral diols under mild conditions.
Chemoenzymatic SynthesisKinetic resolution of halohydrin esters of 1,2-octanediol using lipases (e.g., Novozym® 435) yields enantiopure (S)-precursors. nih.govOffers a practical and efficient method for accessing the (S)-enantiomer specifically.
Chiral Building BlockThis compound is a precursor to other valuable chiral intermediates like (S)-1-halo-2-octanols. nih.govEnables the stereocontrolled synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Modern Synthetic MethodsModular synthesis via C(sp³)-H functionalization of protected diols allows for efficient and versatile production of enantioenriched 1,2-diols. nih.govRepresents a move towards more sustainable and atom-economical synthetic strategies.

Unexplored Frontiers: The future of this compound research holds several promising avenues. A significant unexplored frontier lies in the development of novel catalytic systems where the diol or its derivatives serve as the primary chiral ligand. While the utility of chiral diols as ligands is well-established, the specific application of this simple aliphatic diol in new catalytic reactions remains an area ripe for investigation.

Furthermore, there is considerable potential in the field of materials science. The incorporation of this compound into polymers or liquid crystals could impart unique chiral properties to these materials, leading to applications in areas such as asymmetric separations or advanced optical devices. The precise stereochemistry of the diol could be used to control the supramolecular assembly of these materials.

Finally, while racemic 1,2-octanediol is widely used in the cosmetics industry for its moisturizing and antimicrobial properties, the specific biological activities of the (2S)-enantiomer are not well characterized. thegoodscentscompany.comnih.gov Future research could delve into the stereospecific interactions of this compound with biological systems, potentially uncovering new applications in dermatology or as a specialized formulation aid. The intersection of green chemistry and flow chemistry also presents opportunities for developing continuous, scalable, and sustainable processes for both the synthesis and application of this valuable chiral compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B3292181 (2S)-octane-1,2-diol CAS No. 87720-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-octane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJTFQOBWATKX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure 2s Octane 1,2 Diol

Asymmetric Dihydroxylation Strategies for (2S)-octane-1,2-diol Precursors

Asymmetric dihydroxylation (AD) of prochiral alkenes represents one of the most powerful and direct methods for the synthesis of chiral vicinal diols. nih.gov This approach involves the oxidation of an alkene's double bond to form a 1,2-diol in the presence of a chiral catalyst, thereby controlling the stereochemistry of the product. rsc.org

The Sharpless Asymmetric Dihydroxylation is a highly reliable and widely used method for the enantioselective synthesis of 1,2-diols from alkenes. semanticscholar.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. nih.govwikipedia.org For the synthesis of this compound from the precursor 1-octene (B94956), the commercially available reagent mixture known as AD-mix-β is typically employed. wikipedia.orgorganic-chemistry.org This mixture contains the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric reoxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), potassium carbonate, and the chiral ligand (DHQD)₂PHAL. wikipedia.orgorganic-chemistry.org

The catalytic cycle begins with the formation of a complex between the osmium tetroxide and the chiral ligand. rroij.com This chiral complex then undergoes a [3+2]-cycloaddition with the alkene (1-octene) to form a cyclic osmate ester intermediate. wikipedia.orgchem-station.com Subsequent hydrolysis of this intermediate releases the desired this compound and a reduced osmium(VI) species. rroij.com The stoichiometric oxidant regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue. wikipedia.org

Optimization of the protocol for specific substrates like 1-octene involves adjusting several parameters to maximize both chemical yield and enantiomeric excess (ee). Key factors include:

Solvent System: A common solvent system is a biphasic mixture of tert-butanol (B103910) and water, which ensures all components are sufficiently soluble and facilitates the hydrolysis step. organic-chemistry.org

pH: The reaction is typically performed under slightly basic conditions, maintained by potassium carbonate, as this has been shown to accelerate the rate of hydrolysis and improve turnover frequency. organic-chemistry.org

Additives: Methanesulfonamide (CH₃SO₂NH₂) is often added to the reaction mixture. It can accelerate the hydrolysis of the osmate ester and has been shown to improve the enantioselectivity for certain classes of alkenes. wikipedia.org

Temperature: Reactions are generally run at low temperatures (e.g., 0 °C) to enhance enantioselectivity.

Table 1: Representative Data for Sharpless AD of 1-Octene
Chiral Ligand SystemSubstrateCo-oxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product
AD-mix-β ((DHQD)₂PHAL)1-OcteneK₃Fe(CN)₆/K₂CO₃t-BuOH/H₂O0High>95This compound

While the Sharpless AD is highly effective, the high cost and extreme toxicity of osmium have driven research into alternative catalytic systems. wikipedia.orglucp.net These alternatives aim to replace osmium with more benign and economical metals or to develop more efficient, recyclable osmium-based catalysts.

Ruthenium-Based Catalysts: Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, has been investigated for the dihydroxylation of alkenes. rsc.org While initial systems were not asymmetric, the development of chiral ruthenium complexes offers a potential alternative, though achieving the high enantioselectivities seen with osmium remains a challenge.

Iron-Based Catalysts: Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive candidate for sustainable catalysis. Various iron complexes have been developed that can catalyze the cis-dihydroxylation of alkenes using hydrogen peroxide (H₂O₂) as a green oxidant. While promising, these systems often require further development to match the high enantioselectivity and broad substrate scope of the Sharpless protocol. researchgate.net

Immobilized Catalysts: To address the issues of cost and toxicity associated with homogeneous osmium catalysts, significant effort has been directed toward immobilizing the osmium species. lucp.net Anchoring the osmium catalyst onto solid supports such as polymers, silica, or ion-exchange resins allows for easy separation of the catalyst from the product mixture and facilitates its reuse. lucp.net For example, osmate (OsO₄²⁻) has been immobilized on layered double hydroxides and polymeric resins, demonstrating good activity and recyclability in AD reactions. lucp.net

Table 2: Comparison of Alternative Dihydroxylation Systems
Catalyst SystemMetalTypical OxidantAdvantagesChallenges
Chiral Ru ComplexesRutheniumNaIO₄Lower cost than OsGenerally lower enantioselectivity
Chiral Fe ComplexesIronH₂O₂Low cost, low toxicity, green oxidantModerate enantioselectivity, catalyst stability
Immobilized OsO₄OsmiumK₃Fe(CN)₆, NMORecyclable, reduced product contaminationPotential for metal leaching, reduced activity

Biocatalytic Approaches to the Synthesis of this compound

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions with high stereo- and regioselectivity, making them ideal for the production of enantiopure compounds like this compound.

Enzymatic methods for producing chiral 1,2-diols typically follow two main strategies: the enantioselective hydrolysis of a racemic epoxide precursor or the kinetic resolution of a racemic diol. nih.gov

Epoxide Hydrolysis: Epoxide hydrolases (EHs) are enzymes that catalyze the ring-opening of epoxides to form vicinal diols. By using a chiral EH, the enantioselective hydrolysis of racemic 1,2-epoxyoctane (B1223023) can yield an enantiopure 1,2-octanediol (B41855). For instance, while some EHs produce (R)-1,2-octanediol from the racemate, this process leaves behind the unreacted (S)-1,2-epoxyoctane, which can then be isolated and hydrolyzed chemically to afford the desired this compound.

Kinetic Resolution via Lipase-Catalyzed Acylation: This is a widely used and effective method for separating enantiomers of a racemic alcohol. nih.gov The process involves the use of a lipase (B570770) to selectively acylate one enantiomer of racemic octane-1,2-diol, leaving the other enantiomer unreacted. acs.org By choosing a lipase that preferentially acylates the (R)-enantiomer, the (S)-enantiomer can be recovered with high enantiomeric purity. nih.gov Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym® 435) and Pseudomonas cepacia lipase (PSL-C) are commonly used. nih.govnih.gov The choice of acyl donor (e.g., vinyl acetate) and solvent (e.g., tert-butyl methyl ether) is crucial for optimizing both the reaction rate and the enantioselectivity (E-value). nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-octane-1,2-diol
EnzymeAcyl DonorSolventProduct RecoveredConversion (%)Enantiomeric Excess (ee, %)
Novozym® 435 (CALB)Vinyl Acetate[BMIM][PF₆](S)-diol~50>98
Lipase PSL-CVinyl Acetatetert-Butyl methyl ether(S)-diol~50High

Whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), can be used as biocatalysts to perform stereoselective transformations. nih.gov These microorganisms contain a variety of oxidoreductase enzymes that can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. rsc.orgbiomedpharmajournal.org

A potential pathway for the synthesis of this compound involves the microbial reduction of a suitable precursor, such as 1-hydroxyoctan-2-one. The keto-reductases within the yeast cells would stereoselectively reduce the ketone group. By following Prelog's rule, which generally predicts the formation of (S)-alcohols from the reduction of many ketones by baker's yeast, it is feasible to produce this compound. researchgate.net The success of such a transformation depends heavily on the careful optimization of reaction conditions, including substrate concentration, pH, temperature, and incubation time, to maximize both yield and stereoselectivity. rsc.org

Chemoenzymatic Combinatorial Syntheses of this compound

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and versatile synthetic routes. nih.govrsc.org This approach often involves a chemical step to rapidly generate a key intermediate, followed by an enzymatic step to introduce chirality with high selectivity.

For the synthesis of this compound, a typical chemoenzymatic strategy would involve two key steps:

Chemical Synthesis of Racemic Precursor: Racemic octane-1,2-diol can be readily synthesized on a large scale from 1-octene via non-asymmetric dihydroxylation using reagents like potassium permanganate (B83412) or through the chemical hydrolysis of 1,2-epoxyoctane. chemicalbook.com This step efficiently produces the substrate needed for the enzymatic resolution.

Enzymatic Kinetic Resolution: The racemic octane-1,2-diol produced in the first step is then subjected to enzymatic kinetic resolution, as described in section 2.2.1. nih.gov A lipase, such as Novozym® 435, is used to selectively acylate the (R)-enantiomer. After the reaction reaches approximately 50% conversion, the acylated (R)-ester and the unreacted (S)-diol can be easily separated. The (S)-octane-1,2-diol is isolated with high enantiomeric purity, and the (R)-ester can be hydrolyzed back to the (R)-diol, which could potentially be recycled via a racemization process.

This combination allows for the efficient, scalable, and highly selective production of the target enantiopure diol, leveraging the strengths of both synthetic methodologies. nih.gov

Stereoselective Reduction Methods for the Production of this compound

The most direct and effective route to enantiopure this compound is through the asymmetric reduction of a prochiral ketone precursor, typically 1-hydroxyoctan-2-one. This transformation can be achieved with high stereoselectivity using both chemical and biocatalytic methods, with the latter gaining prominence due to its efficiency and environmental benefits.

Biocatalytic reduction using oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), represents a powerful strategy. researchgate.netnih.gov These enzymes, often employed as isolated proteins or within whole-cell systems, are NAD(P)H-dependent and can catalyze the reduction of ketones to chiral alcohols with exceptional levels of stereo-, regio-, and chemoselectivity under mild, aqueous conditions. researchgate.netbohrium.com The synthesis of chiral diols via this method has been well-documented, with biocatalysts demonstrating the ability to produce compounds with high optical purity (enantiomeric excess, ee > 97%). researchgate.net

Whole-cell biocatalysts, such as yeasts like Pichia glucozyma, have been successfully used for the stereoselective reduction of unprotected 2-hydroxy ketones. researchgate.net Furthermore, specific enzymes like alcohol dehydrogenase from Ralstonia sp. (RasADH) have shown remarkable efficacy in reducing bulky diketones to the corresponding (1S,4S)-diols with excellent diastereoselectivity (de > 98%) and near-perfect enantioselectivity (ee > 99%). mdpi.com This approach, applied to 1-hydroxyoctan-2-one, would utilize an enzyme that follows Prelog's rule to deliver the hydride to the re-face of the carbonyl group, yielding the desired (2S) configuration.

Table 1: Comparison of Stereoselective Reduction Methods for Chiral Diol Synthesis
MethodCatalyst/ReagentSubstrate TypeTypical SelectivityKey AdvantagesReference
Biocatalytic ReductionKetoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)Prochiral Ketones / α-Hydroxy KetonesHigh to Excellent (ee > 99%)High selectivity, mild conditions, environmentally friendly researchgate.netnih.gov
Whole-Cell BiocatalysisPichia glucozymaα-Hydroxy KetonesHigh (dr > 10:1, ee > 97%)No need for enzyme purification, internal cofactor regeneration researchgate.net
Chelation-Controlled Chemical ReductionZinc Borohydride (B1222165) [Zn(BH4)2]α-Hydroxy KetonesHigh Diastereoselectivity (dr > 20:1 for anti-diols)Predictable selectivity for anti-diols researchgate.net

While chemical methods exist, achieving high enantioselectivity for syn-diols like this compound can be challenging. researchgate.net Chelation-controlled reduction using reagents like zinc borohydride is highly effective for producing anti-1,2-diols but often shows only moderate selectivity for the corresponding syn-diols. researchgate.net Therefore, biocatalytic routes are generally superior for accessing the specific stereochemistry of this compound.

Development of Novel and Sustainable Synthetic Routes to this compound

Recent advancements in chemical synthesis have focused on developing not only efficient but also sustainable and scalable processes. This involves integrating green chemistry principles and leveraging enabling technologies like continuous flow manufacturing.

The synthesis of this compound is well-suited to the principles of green chemistry, primarily through the application of biocatalysis. nih.gov The use of enzymes or whole-cell systems for the stereoselective reduction of 1-hydroxyoctan-2-one embodies several key green chemistry tenets. nih.govresearchgate.net

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources. nih.gov

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption compared to many traditional chemical processes. bohrium.com

High Atom Economy and Selectivity: The high selectivity of enzymes minimizes the need for protecting groups and reduces the formation of byproducts, leading to cleaner reaction profiles and less waste. researchgate.net

Reduced Solvent Use: Performing reactions in water, a benign solvent, avoids the use of volatile or hazardous organic solvents. researchgate.net

Whole-cell biocatalysis offers the additional advantage of in-situ cofactor regeneration, where the cell's metabolic machinery continuously recycles the expensive NAD(P)H cofactor, making the process more economically viable and sustainable. bohrium.com For instance, the addition of a simple co-substrate like glucose can drive the regeneration cycle. mdpi.com These factors position biocatalysis as a leading green and sustainable method for producing enantiopure this compound. nih.gov

Continuous flow chemistry and microreactor technology offer a paradigm shift from traditional batch processing, providing enhanced control, safety, and scalability that align with green chemistry goals. flinders.edu.au The application of this technology to biocatalytic reductions is a promising avenue for the industrial production of this compound.

In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. When combined with immobilized enzymes, this approach creates a highly efficient and reusable catalytic system. rsc.org For example, alcohol dehydrogenases can be immobilized within a microreactor to create an "enzyme-assembled gel," allowing for the continuous asymmetric synthesis of chiral alcohols. rsc.org Such systems demonstrate exceptional stability over extended periods (e.g., 100 hours of operation) and can achieve very high space-time yields, a critical metric for industrial feasibility. rsc.org

The key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Small reactor volumes and superior heat transfer minimize risks associated with exothermic reactions. uc.pt

Improved Efficiency and Yield: Precise control over reaction time, temperature, and mixing can lead to higher conversions and selectivity. flinders.edu.au

Scalability: Production can be scaled up by operating the system for longer durations or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up traditional batch reactors. rsc.org

Integration of Steps: Multi-step syntheses can be "telescoped" into a single continuous sequence, often including in-line purification, which streamlines the manufacturing process. flinders.edu.auuc.pt

The combination of robust, immobilized ketoreductases within a continuous flow reactor represents a state-of-the-art, sustainable, and industrially scalable methodology for the production of enantiopure this compound.

Table 2: Advantages of Continuous Flow Technology in Chiral Synthesis
FeatureDescriptionImpact on this compound ProductionReference
Superior Heat & Mass TransferHigh surface-area-to-volume ratio in microchannels allows for rapid heating, cooling, and mixing.Precise temperature control for optimal enzyme activity; efficient mixing of substrate and cofactor. uc.pt
Immobilized CatalystsEnzymes are fixed onto a solid support or gel within the reactor.Facilitates catalyst reuse, simplifies product purification, and enhances enzyme stability. rsc.org
Process IntensificationHigher productivity in a smaller footprint compared to batch reactors.Increased space-time yield, making the process more economically competitive. rsc.org
Automated & Scalable OperationSystems can be automated for continuous production and scaled by numbering-up.Enables seamless transition from laboratory-scale synthesis to industrial-scale manufacturing. rsc.org

Stereochemical Analysis and Enantiomeric Purity Determination of 2s Octane 1,2 Diol

Chiral Chromatographic Techniques for Enantiomeric Excess Determination of (2S)-octane-1,2-diol

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized, often requiring specific stationary phases or derivatization strategies.

HPLC with chiral stationary phases (CSPs) is a primary method for resolving enantiomers. These phases are designed to interact differently with each enantiomer, leading to distinct retention times. For vicinal diols, various CSPs, including those based on cyclodextrins, polysaccharide derivatives, and protein-based materials, have been developed and proven effective. The selection of an appropriate mobile phase and CSP is crucial for achieving baseline separation and accurate quantification of enantiomeric excess (ee). Studies on similar chiral diols demonstrate the utility of CSPs like those from Daicel (e.g., Chiralpak AD, AS, OB-H) using mobile phases typically consisting of heptane (B126788) and a polar modifier like 2-propanol nih.gov. The resolution factor (Rs) and peak separation are key parameters monitored to ensure reliable ee determination.

Table 3.1.1: Representative HPLC Chiral Stationary Phases for Diol Analysis

Chiral Stationary Phase TypeTypical Mobile Phase ComponentsApplication FocusData Example (Hypothetical for octane-1,2-diol)
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Heptane/Isopropanol mixturesBroad applicability for chiral alcohols and diolsRs > 1.5, ee > 98% for this compound
Cyclodextrin-basedHexane/Isopropanol, EthanolSeparation of various chiral compoundsBaseline separation achieved within 20 minutes
Pirkle-type phasesHexane/Isopropanol, DichloromethaneSpecific interactions for certain chiral classesResolution factor (Rs) of 2.1 observed

GC offers high resolution and sensitivity, but many polar compounds like diols require derivatization to improve their volatility and thermal stability. For enantiomeric separation via GC, chiral derivatization agents (CDAs) are employed to convert enantiomers into diastereomers, which can then be separated on standard achiral capillary columns semanticscholar.orgjfda-online.com. Alternatively, derivatization can enhance the separation on chiral GC columns. Common derivatization reactions for alcohols and diols include esterification (e.g., with acetic anhydride (B1165640) or trifluoroacetic anhydride) or silylation. For instance, acylation of chiral alcohols with acetic acid catalyzed by iodine has been used for enantiomeric composition determination researchgate.net. The choice of CDA and GC conditions (column type, temperature program) significantly impacts the resolution and accuracy of the enantiomeric excess determination nih.govchromatographyonline.com.

Table 3.1.2: Common Derivatization Strategies for GC Analysis of Diols

Derivatization ReactionReagent ExampleAnalyte ClassPurposeTypical GC Column
AcylationAcetic Anhydride, Trifluoroacetic AnhydrideAlcohols, DiolsIncreased volatility, enhanced separation on chiral columnsCapillary GC with chiral stationary phases (e.g., cyclodextrin-based)
SilylationBSTFA, TMCSAlcohols, DiolsIncreased volatility, improved thermal stabilityCapillary GC with standard or chiral stationary phases
Esterification (with chiral acid)Mosher's Acid, (S)-(+)-N-Acetylphenylglycineboronic acidDiolsFormation of diastereomers for separation on achiral columnsStandard capillary GC columns

Advanced Spectroscopic Methods for Absolute Configuration Assignment of this compound

While chromatography quantifies enantiomeric purity, spectroscopic methods are crucial for assigning the absolute configuration (e.g., R or S) at chiral centers.

NMR spectroscopy, particularly ¹H NMR, can be a powerful tool for determining enantiomeric purity when combined with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) nih.govrsc.orgresearchgate.net. CDAs react with the enantiomers to form diastereomers, which exhibit distinct NMR signals (chemical shifts, coupling constants). For diols, derivatization with chiral boronic acids has proven effective, forming cyclic ester compounds that lead to significant chemical shift differences (ΔΔδ) between the diastereomers rsc.orgresearchgate.netrsc.org. Lanthanide-based chiral shift reagents (CSRs) can also induce differential shifts in the NMR spectra of enantiomers by forming transient diastereomeric complexes, allowing for ee determination without covalent derivatization nih.govresearchgate.netkaist.ac.kr. The precise assignment of absolute configuration using NMR often relies on comparing experimental data with those obtained from known standards or computational predictions.

Table 3.2.1: NMR Approaches for Chiral Diol Analysis

NMR Technique/AgentPrincipleApplication to DiolsData Observed
¹H NMR with CDAFormation of diastereomersReaction with chiral boronic acids, Mosher's acidDiastereomeric chemical shift differences (ΔΔδ)
¹H NMR with CSAFormation of transient diastereomeric complexesComplexation with chiral alcohols or lanthanide complexesDifferential chemical shifts (Δδ)
¹³C NMR with CDAFormation of diastereomersReaction with chiral boronic acids (e.g., camphanylboronic acid)Diastereomeric chemical shift differences

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques highly sensitive to molecular chirality and conformation nih.govresearchgate.netspectroscopyasia.com. VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about molecular vibrations and, consequently, stereochemistry nih.govresearchgate.netspectroscopyasia.comrsc.org. By comparing experimental VCD spectra with spectra calculated using quantum chemical methods (e.g., DFT), the absolute configuration of chiral molecules, including alcohols and diols, can be reliably assigned researchgate.netspectroscopyasia.comcapes.gov.br. ECD, on the other hand, probes electronic transitions and is particularly useful when the molecule contains chromophores. The exciton (B1674681) chirality method (ECM), which analyzes the interaction between two chromophores, is a common application of ECD for absolute configuration determination nih.gov. For diols lacking inherent chromophores, derivatization with chromophoric groups (e.g., benzoate (B1203000) esters, or complexation with metal acetates like Mo₂(OAc)₄) is often necessary to enable ECD analysis nih.govmsu.edumdpi.comresearchgate.net. The sign and shape of the VCD or ECD spectra, when correlated with theoretical calculations, provide definitive insights into the absolute configuration of this compound.

Table 3.2.2: Chiroptical Spectroscopic Methods for Absolute Configuration

TechniquePrincipleApplication to DiolsData Interpretation
VCDDifferential absorption of circularly polarized IR lightDirect analysis of vibrational modes, sensitive to conformationComparison of experimental spectra with DFT calculations
ECDDifferential absorption of circularly polarized UV-Vis lightRequires chromophores; useful for molecules with UV-Vis absorptionExciton Chirality Method (ECM), comparison with calculations

Derivatization Strategies for Enhancing Enantiomeric Resolution of this compound

Derivatization plays a crucial role in improving the enantiomeric resolution of chiral compounds, particularly for chromatographic and NMR analyses. For diols like this compound, derivatization can:

Enhance volatility and thermal stability for GC: Esterification or silylation converts the polar diol into less polar, more volatile derivatives semanticscholar.orgresearchgate.netobrnutafaza.hr.

Create diastereomers for separation on achiral columns: Reaction with a chiral derivatizing agent (CDA) converts enantiomers into diastereomers, which can be separated using standard achiral chromatography (HPLC or GC) or distinguished by NMR semanticscholar.orgrsc.orgresearchgate.netnih.govwikipedia.org. Chiral boronic acids, Mosher's acid, and α-methylbenzylamine derivatives are examples of CDAs used for diols rsc.orgresearchgate.netnih.gov.

Introduce chromophores for ECD analysis: Converting the diol into a derivative with a suitable chromophore allows for ECD analysis, aiding in absolute configuration assignment msu.edumdpi.comresearchgate.net.

Improve NMR signal differentiation: Derivatization with specific chiral agents can lead to larger chemical shift differences (ΔΔδ) between diastereomers, facilitating accurate ee determination by NMR rsc.orgresearchgate.netrsc.org.

The choice of derivatization strategy depends on the analytical technique employed and the specific structural features of the diol. For instance, the formation of cyclic boronic esters from 1,2-diols with chiral boronic acids has shown high diastereomeric proton NMR signal resolution, enabling accurate ee determination rsc.orgresearchgate.net.

Table 3.3: Common Derivatization Goals and Strategies for Chiral Diols

Goal of DerivatizationStrategy ExamplesAnalytical Technique(s)
Improve Volatility/Thermal StabilityAcylation, SilylationGC
Create Diastereomers for Achiral SeparationReaction with Chiral Boronic Acids, Mosher's AcidHPLC, GC, NMR
Introduce Chromophore for ECDEsterification (e.g., benzoate), Metal ComplexationECD
Enhance NMR Signal DifferentiationReaction with specific CDAs (e.g., boronic acids)NMR

Chemical Reactivity and Functionalization Pathways of 2s Octane 1,2 Diol

Chemoselective Functionalization of Hydroxyl Groups within (2S)-octane-1,2-diol

The presence of a sterically less hindered primary alcohol and a more hindered secondary alcohol in this compound is the foundation for its chemoselective functionalization. Generally, the primary hydroxyl group exhibits greater nucleophilicity and accessibility, making it the kinetically favored site for many reactions.

Selective protection is a cornerstone strategy for differentiating the two hydroxyl groups. Silyl (B83357) ethers are commonly employed due to their ease of installation and removal under specific conditions. The inherent reactivity difference often allows for the selective silylation of the primary alcohol. For instance, using one equivalent of a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TES-Cl) under carefully controlled conditions preferentially yields the primary silyl ether. nih.gov The choice of silylating agent and reaction conditions can fine-tune this selectivity. nih.gov

An alternative strategy involves the protection of both hydroxyl groups followed by the selective deprotection of the primary position. A method utilizing formic acid in an acetonitrile/water mixture has been shown to selectively cleave primary TBDMS ethers while leaving secondary TBDMS ethers largely intact. thieme-connect.com This approach effectively results in the selective protection of the secondary hydroxyl group. thieme-connect.com Advanced catalytic methods have also been developed to overturn the inherent kinetic preference. Enantioselective organic catalysts that bind reversibly and covalently to the diol can direct functionalization to the secondary hydroxyl group with high selectivity. researchgate.net

Table 4.1: Reagents for Chemoselective Functionalization of 1,2-Diols
TransformationReagent/Catalyst SystemSelectivityReference
Primary -OH SilylationTriethylsilyl chloride (TES-Cl), imidazole (B134444), DMAPHigh for primary -OH due to lower steric hindrance. nih.gov
Secondary -OH Protection (indirect)1. TBDMSCl, imidazole (protects both) 2. 5-20% Formic acid (deprotects primary)High for selective deprotection of primary TBDMS ether. thieme-connect.com
Secondary -OH Silylation (catalytic)Chiral imidazole-based catalysts for chlorosilane activationCatalyst control directs functionalization to the secondary -OH. researchgate.net
Site-Selective BenzoylationChiral and achiral ditertiary 1,2-diaminesPromotes regioselective acylation. nih.gov

Oxidation and Reduction Chemistry Applied to this compound

The oxidation of this compound can proceed via two main pathways: selective oxidation of one hydroxyl group or cleavage of the carbon-carbon bond between them.

The oxidative cleavage of vicinal diols is a well-established transformation. Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate [Pb(OAc)₄] readily cleave the C1-C2 bond of this compound to yield two carbonyl compounds. masterorganicchemistry.comaklectures.com This reaction, known as the Malaprade oxidation when using periodate, proceeds through a cyclic periodate ester intermediate. chemistrysteps.com The cleavage of this compound results in the formation of formaldehyde (B43269) (from C1) and heptanal (B48729) (from C2). chemistrysteps.com

Selective oxidation of either the primary or secondary alcohol without C-C bond cleavage requires specific reagents. The primary alcohol can be selectively oxidized to an aldehyde using reagents known for this transformation, such as those based on IBX (2-iodoxybenzoic acid) or specific ruthenium complexes. researchgate.net Further oxidation to a carboxylic acid is also possible. Conversely, selective oxidation of the secondary alcohol yields a ketone, specifically 1-hydroxyoctan-2-one. Palladium-neocuproine catalysis has been studied for the site-selective oxidation of diols, with selectivity governed by factors such as steric and electronic effects. researchgate.net Biocatalysis offers a highly selective alternative; for example, the alcohol dehydrogenase FucO exhibits strict regiospecificity for oxidizing primary alcohols in diols, while ADH-A is specific for secondary alcohols. diva-portal.org

The reduction of diols typically involves deoxygenation. A catalytic reductive pinacol-type rearrangement of internal 1,2-diols has been reported using a B(C₆F₅)₃/silane system. rsc.org Furthermore, BCF-catalyzed regioselective deoxygenation of terminal 1,2-diols shows a preference for the reduction of the primary hydroxyl group. rsc.org

Table 4.2: Products of Key Oxidation Reactions of this compound
ReagentReaction TypeProductsReference
Sodium Periodate (NaIO₄)Oxidative CleavageHeptanal and Formaldehyde masterorganicchemistry.comchemistrysteps.com
IBX or RuCl₂(PPh₃)₃Selective Primary -OH Oxidation(S)-2-hydroxyoctanal researchgate.net
Palladium-neocuproine catalystSelective Secondary -OH Oxidation1-hydroxyoctan-2-one researchgate.net
Alcohol Dehydrogenase (ADH-A)Biocatalytic Secondary -OH Oxidation1-hydroxyoctan-2-one diva-portal.org

Regioselective Ether and Ester Formation from this compound

The regioselective formation of ethers and esters from this compound is primarily dictated by the differential reactivity of the primary and secondary hydroxyl groups.

Etherification, commonly achieved through the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org When this compound is treated with a strong base (e.g., NaH) to form the alkoxide followed by an alkyl halide, the reaction occurs preferentially at the less sterically hindered primary oxygen, yielding the 1-O-alkyl ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to minimize competing E2 elimination reactions. libretexts.org

Similarly, esterification with acylating agents like acyl chlorides or anhydrides is generally faster at the primary hydroxyl position. The greater accessibility of the primary -OH group allows it to act as a more effective nucleophile. This kinetic preference allows for the synthesis of 1-O-acyl derivatives with high regioselectivity under controlled conditions.

Intramolecular Cyclization and Ring-Opening Reactions Involving this compound

The 1,2-diol motif in this compound is a precursor for various heterocyclic structures through intramolecular cyclization. A common application is the formation of cyclic acetals and ketals, which serve as protecting groups for the diol functionality. chemistrysteps.com Reaction with an aldehyde or ketone under acidic conditions yields a 1,3-dioxolane (B20135) ring.

This compound can also be converted into its corresponding epoxide, (S)-1,2-epoxyoctane. A typical laboratory method involves a two-step process: selective activation of the primary hydroxyl group as a good leaving group (e.g., a tosylate), followed by treatment with a base. The secondary alkoxide, formed in situ, then acts as an internal nucleophile, displacing the tosylate via an intramolecular Sₙ2 reaction to form the three-membered oxirane ring.

Conversely, ring-opening reactions of the derived epoxide are fundamental to the synthesis of the diol itself. The acid-catalyzed hydrolysis of (S)-1,2-epoxyoctane proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. libretexts.orglibretexts.org This backside attack results in ring-opening with inversion of configuration, leading to the formation of a trans-diol from a cyclic epoxide. chemistrysteps.comchemistrysteps.com For the acyclic (S)-1,2-epoxyoctane, this anti-addition mechanism is a key pathway to forming the diol. chemistrysteps.com

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and predicting outcomes.

The oxidative cleavage by periodate is understood to proceed through a five-membered cyclic periodate ester intermediate. chemistrysteps.com This intermediate forms by the attachment of both hydroxyl groups to the iodine atom. masterorganicchemistry.com The subsequent step is a concerted rearrangement of electrons that cleaves the C-C bond and forms two C=O double bonds, a process sometimes described as a reverse cycloaddition. masterorganicchemistry.com The formation of this cyclic intermediate explains why the reaction is selective for 1,2-diols.

The mechanism for regioselective functionalization often hinges on kinetic control, where the transition state leading to the primary-substituted product is lower in energy due to reduced steric hindrance. However, catalyst-controlled reactions can alter this outcome. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been used to elucidate the transition states in such reactions. researchgate.netrsc.org For example, computational studies on the palladium-catalyzed oxidation of diols help explain how electronic effects can override steric factors to direct oxidation to a specific site. researchgate.net

Kinetic studies have also been employed to understand the oxidation of diols. Investigations into the oxidation of various diols by permanganate (B83412) complexes revealed Michaelis-Menten type kinetics, suggesting the formation of a diol-oxidant complex prior to the rate-determining step. ias.ac.in Such studies, including the use of kinetic isotope effects, help to differentiate between proposed mechanistic pathways, such as hydride-transfer versus glycol bond fission. ias.ac.in The development of methods to switch between kinetic and thermodynamic control, for instance through reversible hydrogen atom transfer pathways, allows for the stereochemical editing of diols, further highlighting the depth of mechanistic understanding in this field. nih.gov

Applications of 2s Octane 1,2 Diol in Asymmetric Synthesis and Catalysis

Utilization of (2S)-octane-1,2-diol as a Chiral Ligand Precursor

Chiral ligands are indispensable components in transition metal catalysis, dictating the stereochemical outcome of reactions. Vicinal diols, including this compound, are frequently employed as starting materials for the synthesis of diverse chiral ligand architectures.

The structural features of this compound, specifically its C2 symmetry and the presence of two hydroxyl groups, make it an ideal scaffold for constructing chiral ligands. These ligands, when coordinated to transition metals, create a chiral environment around the metal center, facilitating enantioselective transformations.

While direct synthesis routes of ligands from this compound are not exhaustively detailed in all provided snippets, the broader class of chiral diols, including those with vicinal hydroxyl groups, are well-established precursors for various ligand types. For instance, chiral 1,2-diols can be converted into chiral bis(oxazoline) (BOX) ligands, which are widely used in asymmetric catalysis with metals like copper, palladium, and rhodium cmu.edutcichemicals.comacs.org. These BOX ligands, often synthesized from chiral amino alcohols derived from diols, create effective chiral Lewis acids or catalysts for reactions such as carbonyl-ene reactions cmu.edu, asymmetric allylic alkylation researchgate.net, and various cross-coupling reactions acs.orgnih.gov.

Furthermore, chiral diols can be incorporated into phosphine (B1218219) ligands, creating P-chiral or bidentate phosphine ligands that are critical for many transition metal-catalyzed asymmetric reactions, including hydrogenation, C-C bond formation, and C-H activation scholaris.cawiley-vch.de. The design of these ligands often involves tailoring the substituents on the diol backbone or the coordinating atoms to fine-tune their electronic and steric properties, thereby optimizing catalytic activity and enantioselectivity tcichemicals.comthieme-connect.com.

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful complement to metal catalysis. Chiral diols and their derivatives can play a role in organocatalytic systems, often through hydrogen bonding or by forming chiral scaffolds that organize reactive intermediates.

While specific instances of this compound being directly employed as an organocatalyst are not prominently featured in the provided search results, chiral diols in general, such as BINOL derivatives, are recognized for their utility in various organocatalytic transformations, including Michael additions and Diels-Alder reactions scienceopen.com. The hydroxyl groups of diols can act as hydrogen bond donors, activating substrates or stabilizing transition states in a stereoselective manner scienceopen.com. The development of novel organocatalysts often involves the modification of chiral building blocks like diols to create tailored catalytic sites.

This compound as a Chiral Auxiliary in Enantioselective Transformations

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical course of a reaction. After the transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. Vicinal diols, due to their defined stereochemistry and the ability to form stable cyclic derivatives like acetals or ketals, are well-suited for use as chiral auxiliaries sfu.ca.

This compound can be utilized to form chiral acetals or ketals with carbonyl compounds. These chiral derivatives can then undergo stereoselective reactions, such as alkylations, cyclopropanations, or Diels-Alder reactions, with the chiral auxiliary dictating the facial selectivity of the incoming reagent sfu.ca. The auxiliary can then be cleaved under mild conditions, allowing for its recovery and reuse. While specific examples detailing the use of this compound itself as a chiral auxiliary are not explicitly detailed in the provided snippets, the principle is well-established for C2-symmetric diols, including those derived from tartaric acid or other chiral sources sfu.ca. The successful application of chiral diols as auxiliaries relies on their ability to create a rigid, stereochemically defined environment around the reactive center.

This compound as a Stereodefined Building Block for Complex Molecule Synthesis

Beyond its role in catalysis and as an auxiliary, this compound serves as a valuable stereodefined building block for the construction of complex molecular architectures, including natural product analogues and chiral intermediates for pharmaceuticals and agrochemicals.

The precise stereochemistry of this compound makes it an attractive synthon for introducing specific chiral centers into target molecules. Vicinal diols are common structural motifs found in many natural products, and their enantioselective synthesis is crucial for accessing biologically active analogues.

While direct incorporation of the intact this compound moiety into natural product analogues is not explicitly detailed in the provided search results, the general utility of chiral 1,2-diols as building blocks in natural product synthesis is well-documented. For instance, chiral 1,2-anti-diols are key fragments in the synthesis of compounds like the insect pheromone (+)-endo-brevicomin and monosaccharide ribose nih.gov. The ability to synthesize chiral diols with high enantiopurity, either through asymmetric synthesis or biocatalysis, is fundamental for constructing complex natural products and their analogues with defined stereochemistry nih.govmdpi.comwur.nltu-dresden.de. The octanediol scaffold, in general, is found in various natural products and their synthetic targets, highlighting the importance of accessing enantiopure variants beilstein-journals.org.

The pharmaceutical and agrochemical industries heavily rely on enantiomerically pure compounds, as different enantiomers often exhibit distinct biological activities and safety profiles. This compound, as a readily available chiral building block, finds significant application in this domain.

Compound List:

this compound

Cu(II)-box catalyst

Pybox ligands

Phebox ligands

Quinoline-based chiral ligands

Phosphine ligands

Chiral auxiliaries

Evans auxiliary

Seebach's tetraaryl diols

Mash's C2-symmetric 1,2-diols

(+)-endo-brevicomin

Monosaccharide ribose

Strongylodiols

Emerging Applications of this compound in Materials Science and Polymer Chemistry

Synthesis of Chiral Polymers and Oligomers Utilizing this compound

The incorporation of chiral building blocks, such as enantiomerically pure diols, into polymer chains is a fundamental strategy for the design of chiral polymers. These polymers can exhibit a range of unique properties, including optical activity, enantioselective recognition capabilities, and distinct thermal or mechanical behaviors, making them valuable for applications in chiral separations, asymmetric catalysis, and advanced optical devices. Diols, in general, are versatile monomers that can participate in polycondensation reactions to form polyesters, polyurethanes, and polyethers.

While this compound possesses the requisite chirality and two hydroxyl groups for polymerization, specific research detailing its widespread use as a monomer for the synthesis of well-defined chiral polymers or oligomers, along with comprehensive findings on the resulting polymer properties (e.g., molecular weight, glass transition temperature, optical rotation, enantiomeric excess of the polymer), is not extensively documented in the provided search results. The inherent chirality at the C2 position of the octane (B31449) chain offers a defined stereochemical element that could, in principle, be translated into the polymer backbone or side chains. However, detailed studies on polymerization kinetics, monomer reactivity ratios, and the precise control over polymer architecture when using this compound are areas that may represent future research directions.

Illustrative Table 1: Potential Monomer Roles for Chiral Diols in Polymer Synthesis

This table illustrates the general types of polymers that chiral diols can form and the properties that are typically investigated. Specific data for this compound in these exact roles is limited in the current literature.

Polymer TypeReaction TypePotential Properties of Chiral PolymerIllustrative Monomer Example (General)
PolyestersPolycondensationOptical activity, enantioselective binding, altered thermal stabilityChiral diol + Dicarboxylic acid
PolyurethanesPolyadditionChiral recognition sites, specific mechanical properties, biodegradabilityChiral diol + Diisocyanate
PolyethersPolycondensation/Ring-openingTunable hydrophilicity/hydrophobicity, chiral recognitionChiral diol + Epoxides/Dihalides

Role of this compound in the Construction of Chiral Supramolecular Architectures

The vicinal diol functionality of this compound, with its hydroxyl groups, provides sites for hydrogen bonding, a crucial interaction for directing self-assembly. Combined with its defined stereochemistry, this compound possesses the fundamental characteristics that could enable its participation in the formation of chiral supramolecular assemblies. However, specific research that details the self-assembly behavior of this compound into defined chiral supramolecular architectures, such as helices, gels, or ordered crystalline structures, along with detailed experimental findings on the driving forces, assembly mechanisms, and characterization of the resulting supramolecular entities, is not extensively documented in the available search results. While racemic 1,2-octanediol (B41855) has been noted for general applications such as being an organic modifier in chromatography sigmaaldrich.com, its specific role in constructing ordered chiral supramolecular systems remains an area for further investigation.

Illustrative Table 2: General Principles of Chiral Supramolecular Assembly

This table outlines common features and driving forces in the formation of chiral supramolecular structures, providing context for the potential of molecules like this compound. Specific documented examples for this compound in these roles are limited.

Feature/InteractionRole in Chiral Supramolecular AssemblyExample of Molecular Component Functionality
Chirality Source Dictates the handedness of the self-assembled structure.Presence of stereogenic centers, chiral auxiliaries, or inherent molecular chirality.
Hydrogen Bonding Directs molecular recognition and assembly into ordered networks or chains.Hydroxyl groups (as in diols), amide groups, urea (B33335) groups.
π-π Stacking Contributes to the stability and ordering of aromatic or π-conjugated systems in assemblies.Aromatic rings, extended π-systems.
Hydrophobic/Hydrophilic Interactions Drives self-assembly in aqueous or mixed solvent systems, leading to micellar or vesicular structures.Alkyl chains, polar head groups.
Coordination Bonds Metal ions can bridge organic ligands to form chiral metal-organic frameworks or coordination polymers.Ligands with coordinating atoms (e.g., carboxylates, amines, phosphines).

Compound List

this compound

1,2-Octanediol (racemic or unspecified chirality)

Quinine derivatives

Mandelic acid

Computational and Theoretical Investigations of 2s Octane 1,2 Diol

Conformational Analysis of (2S)-octane-1,2-diol Using Molecular Mechanics and Quantum Chemical Methods

The conformational landscape of this compound, which describes the various spatial arrangements of its atoms, is crucial for understanding its physical and chemical properties. Molecular mechanics and quantum chemical methods are two primary computational tools used to explore this landscape.

Molecular mechanics simulations, which employ classical physics principles, are well-suited for rapidly scanning the vast number of possible conformations. These methods can identify low-energy conformers by evaluating steric and electrostatic interactions. For this compound, the long alkyl chain introduces significant conformational flexibility.

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformers identified by molecular mechanics. A key feature in the conformational analysis of 1,2-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction, where the hydrogen of one hydroxyl group interacts with the oxygen of the other, can significantly stabilize certain conformations. nih.govnih.gov

Table 1: Predicted Relative Energies of this compound Conformers *

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)Key Interactions
Gauche 1 (g1)~60°0.00Intramolecular H-bond
Gauche 2 (g2)~-60°0.25Intramolecular H-bond
Anti (a)~180°1.50Steric repulsion

Note: Data is representative and based on computational studies of analogous 1,2-diols. The actual values for this compound may vary.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of this compound

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable insights into a molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. The LUMO, on the other hand, represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the oxygen atoms of the hydroxyl groups are expected to have the highest electron density, making them the most likely sites for electrophilic attack. The HOMO is likely to be localized around these oxygen atoms. The LUMO, in contrast, may be distributed over the C-O and C-C bonds.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations *

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.3 D

Note: Data is representative and based on DFT calculations of similar 1,2-diols.

Molecular Dynamics Simulations for Elucidating the Behavior of this compound in Various Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and molecules, offering insights into processes such as diffusion, conformational changes, and interactions with other molecules.

For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or at the interface of a lipid membrane. In an aqueous environment, the hydrophilic diol group will interact favorably with water molecules through hydrogen bonding, while the hydrophobic octyl chain will tend to be excluded from the water. rsc.org This amphiphilic nature suggests that this compound may exhibit interesting behavior at interfaces.

MD simulations can also be used to investigate the aggregation behavior of this compound molecules. At certain concentrations, these molecules may self-assemble into micelles or other aggregates to minimize the unfavorable interactions between the hydrophobic tails and the surrounding water.

Table 3: Simulated Properties of this compound in Aqueous Solution from MD Simulations *

PropertySimulated Value
Diffusion Coefficient0.5 x 10⁻⁵ cm²/s
Radial Distribution Function (g(r)) of water around hydroxyl groupsPeak at ~2.8 Å
Solvation Free Energy-8.5 kcal/mol

Note: Data is representative and based on MD simulations of similar amphiphilic molecules.

Prediction and Interpretation of Spectroscopic Data for this compound through Computational Approaches

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the identification and characterization of molecules.

DFT calculations can be used to predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum. nih.govresearchgate.net By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated with reasonable accuracy. These predictions can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Vibrational frequencies from IR and Raman spectroscopy can also be calculated using DFT. rsc.orgbrehm-research.de These calculations can predict the positions and intensities of the vibrational bands, which correspond to the stretching and bending of chemical bonds. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl groups and the C-H stretches of the alkyl chain.

Table 4: Predicted Spectroscopic Data for this compound *

Spectroscopic TechniquePredicted FeaturePredicted Value
¹H NMRChemical Shift of CH-OH~3.4-3.8 ppm
¹³C NMRChemical Shift of C-OH~65-75 ppm
IR SpectroscopyO-H Stretching Frequency~3300-3500 cm⁻¹
Raman SpectroscopyC-C Stretching Frequency~800-1200 cm⁻¹

Note: Predicted values are based on computational studies of similar diols and may vary depending on the specific computational method and solvent.

Computational Elucidation of Reaction Mechanisms Involving this compound

For this compound, a number of reactions could be investigated computationally. For example, the oxidation of the diol to form a hydroxy ketone or a dicarbonyl compound is a common transformation. nih.govdiva-portal.org Computational studies could help to determine the most likely mechanism for such an oxidation, whether it proceeds via a concerted or a stepwise pathway.

Another reaction of interest is the acid-catalyzed dehydration of the diol, which could lead to the formation of an epoxide or an unsaturated alcohol. Computational methods could be used to explore the different possible pathways for this reaction and to predict the major product under different reaction conditions. The stereochemistry of the starting material, this compound, would also be a key factor in determining the stereochemical outcome of these reactions. acs.org

Table 5: Hypothetical Reaction Pathway Analysis for the Oxidation of this compound *

Reaction StepSpeciesCalculated Activation Energy (kcal/mol)
Step 1: H-abstraction from primary OHTransition State 115.2
Step 2: H-abstraction from secondary OHTransition State 212.8
Overall ReactionProduct: 1-hydroxyoctan-2-oneExothermic

Note: This is a hypothetical example to illustrate the application of computational chemistry in studying reaction mechanisms. The values are not based on specific calculations for this compound.

Advanced Topics and Emerging Research Areas Concerning 2s Octane 1,2 Diol

(2S)-octane-1,2-diol in Bioinspired Catalysis and Synthetic Pathways

Bioinspired catalysis seeks to mimic the efficiency and selectivity of biological systems, often employing metal complexes or enzymes. Chiral diols, including vicinal diols like this compound, can serve as valuable chiral ligands or auxiliaries in such catalytic systems. Their ability to coordinate with metal centers can induce asymmetry in catalytic transformations, leading to enantioselective synthesis of complex molecules.

Research has demonstrated the utility of various 1,2-diols in bio-inspired oxidation reactions. For instance, manganese complexes have been developed to catalyze the aerobic oxidative cleavage of 1,2-diols under blue light irradiation, yielding carbonyl compounds and heterocycles liv.ac.ukrsc.org. While these studies often utilize a range of aliphatic and aromatic diols, the specific application of this compound in such systems remains an area for further investigation. Its defined stereochemistry could offer unique selectivity profiles when employed as a substrate or as a chiral component in catalyst design.

Furthermore, chiral diols are foundational building blocks in asymmetric synthesis. The stereospecific synthesis of pharmaceuticals, agrochemicals, and fine chemicals frequently relies on chiral intermediates. The vicinal diol moiety in this compound, with its defined (S) configuration at the C2 position, makes it a potential chiral synthon for constructing complex molecular architectures. Studies on the synthesis and application of chiral building blocks often highlight the importance of vicinal diols in creating stereocenters, suggesting that this compound could be a valuable precursor in developing novel synthetic routes towards enantiomerically pure compounds organic-chemistry.orgmsu.eduresearchgate.netscielo.br.

Table 1: Examples of Yields in 1,2-Diol Cleavage Reactions (General Studies)

Substrate TypeReaction ConditionsProduct TypeYield (%)Reference
Various 1,2-diolsMn(II) complex, blue light, O2, 40 °CCarbonyl compounds82-90 liv.ac.ukrsc.org
1,2-DiolsMn(II) complex, blue light, O2, 40 °CCarbonyl compounds93 liv.ac.ukrsc.org
1,2-Octanediol (B41855)Formic acid, H2O2, catalyst, followed by distillation1-Octene (B94956)91 rsc.org

Note: The yields presented in this table are derived from studies involving various 1,2-diols or racemic 1,2-octanediol, and not specifically from research on this compound.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The advancement of chemical synthesis increasingly relies on automation and high-throughput methodologies to accelerate discovery and optimize reaction conditions. Integrating chiral building blocks into these platforms is crucial for the rapid generation of diverse, enantiomerically pure compound libraries.

While specific literature detailing the integration of this compound into automated synthesis platforms or high-throughput screening is limited, the general principles of utilizing chiral diols in such systems are well-established. The predictable reactivity of the hydroxyl groups in diols allows for their incorporation into automated workflows, such as solid-phase synthesis or flow chemistry setups. The defined stereochemistry of this compound could be leveraged in combinatorial chemistry to create libraries of chiral molecules with potential biological activity or novel material properties.

The development of automated glycan assembly, for example, highlights the importance of precisely controlled synthesis of complex carbohydrate structures that often contain chiral diol functionalities fu-berlin.de. Similarly, in the pharmaceutical industry, automated synthesis platforms are employed to rapidly explore structure-activity relationships, where chiral intermediates like this compound could play a significant role if their integration is systematically studied.

Photochemistry and Electrochemistry of this compound

The photochemical and electrochemical properties of organic molecules are central to developing sustainable and efficient synthetic methodologies. For this compound, these areas represent potential avenues for novel reactivity and application.

Photochemistry: As mentioned in Section 7.1, certain metal complexes, particularly those involving manganese, can catalyze the photochemical cleavage of 1,2-diols using visible light liv.ac.ukrsc.org. These reactions are inspired by biological oxidation processes and offer a greener alternative to traditional stoichiometric oxidants. The specific stereochemistry of this compound could influence the efficiency and selectivity of such photo-promoted transformations, potentially leading to distinct product distributions compared to racemic or achiral diols. Further research is needed to explore its behavior under various photochemical conditions, such as photo-redox catalysis or photocatalytic functionalization.

Electrochemistry: Electrochemical synthesis offers a powerful tool for organic transformations, utilizing electrons as clean reagents and avoiding the need for chemical oxidants or reductants researchgate.net. The electrochemical oxidation or reduction of diols can lead to various products, including carbonyl compounds or deoxygenated species. For instance, electrochemical methods have been explored for the synthesis of C8 platforms from biomass-derived compounds, with related diols like 2,7-octanediol being investigated for polymer applications d-nb.info. The electrochemical behavior of this compound, including its potential for direct electrochemical oxidation, reduction, or its role as a chiral mediator in electrochemical reactions, is an underexplored area. Its two hydroxyl groups could participate in redox processes or influence electrode surface interactions, potentially enabling enantioselective electrochemical transformations.

Table 2: Electrochemical Synthesis Yields (Related Studies)

Substrate/Reaction TypeElectrochemical ConditionsProduct Yield (%)Reference
Biomass-derived acidsPt electrodes, undivided cell, constant current65 d-nb.info
AlkenesKBr, water, electrochemical dihydroxylationNot specified organic-chemistry.org

Note: These data pertain to electrochemical processes involving related compounds or general dihydroxylation, not specifically this compound.

Future Prospects and Industrial Scalability of this compound Production and Applications

The industrial scalability and future prospects of this compound are intrinsically linked to efficient and cost-effective production methods and the identification of high-value applications.

Production Methods: Current synthesis routes for 1,2-octanediol, often starting from 1-octene, typically involve epoxidation followed by hydrolysis, or direct dihydroxylation using reagents like performic acid generated from formic acid and hydrogen peroxide chemicalbook.comchemicalbook.comgoogle.comchemicalbook.comgoogle.comthermofisher.com. These methods generally yield racemic 1,2-octanediol. The industrial production of enantiomerically pure this compound would likely require either enantioselective synthesis strategies (e.g., asymmetric dihydroxylation of 1-octene) or efficient chiral resolution techniques applied to the racemic mixture. Developing biocatalytic routes or chemoenzymatic approaches could also offer sustainable pathways to enantiopure diols scielo.bracs.orgeuropa.eu. The yield and purity achieved in these synthesis methods are critical for economic viability. For instance, yields for racemic 1,2-octanediol synthesis can range from 42% to over 90% depending on the specific method chemicalbook.comgoogle.com.

Future Prospects and Applications: The unique chiral nature of this compound positions it for potential applications in areas demanding stereochemical control:

Chiral Ligands/Catalysts: As discussed, its structure is amenable to coordination with metals, potentially serving as a chiral ligand in asymmetric catalysis.

Chiral Building Blocks: It can be utilized as a chiral synthon in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Materials Science: Chiral molecules can impart unique properties to materials, such as liquid crystals or chiral polymers. The incorporation of this compound into polymer backbones or as a chiral additive could lead to novel materials with tailored optical or mechanical properties.

Cosmetics and Personal Care: While racemic 1,2-octanediol (caprylyl glycol) is widely used as a humectant and emollient lookchem.comontosight.aichemicalbook.com, the specific benefits, if any, of using the enantiopure (2S) form in cosmetic formulations would require dedicated investigation.

The industrial scalability hinges on the development of robust, high-yield enantioselective synthesis or resolution processes. As research into chiral molecules and sustainable chemistry continues to advance, this compound may find its niche in specialized applications where its specific stereochemistry provides a critical advantage.

Compound List:

this compound

1,2-Octanediol (racemic)

Caprylyl glycol

Manganese (Mn) complexes

Levoglucosenone (LGO)

(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL)

1-Octene

Formic acid

Hydrogen peroxide

Dinaphthyl borinic acid (DBA)

Ethylene glycol

1,2-Hexanediol

1,2-Decanediol

1,2-Dodecanediol

Q & A

Q. How can the enantiopurity of (2S)-octane-1,2-diol be confirmed experimentally?

Answer: Enantiopurity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Polarimetry is also effective, as the specific rotation of the (2S)-enantiomer can be compared to literature values. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents may resolve enantiomeric signals. For validation, cross-reference with synthetic protocols that employ enantioselective catalysts or enzymatic resolution methods (e.g., lipases or oxidoreductases) .

Q. What are the key physical properties of this compound critical for experimental design?

Answer: Key properties include:

  • Melting point: 36–38°C (solid-state behavior affects storage and handling).
  • Boiling point: 131–132°C (relevant for purification via distillation).
  • Hydrophilicity: The vicinal diol structure enhances solubility in polar solvents (e.g., water, ethanol), influencing reaction media selection.
  • LogP: Estimated at ~1.47 (predicts partitioning behavior in biphasic systems). These properties guide solvent selection, temperature controls, and stability assessments during synthesis or biological assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its antimicrobial efficacy in biofilm disruption?

Answer: The (2S)-configuration may enhance interactions with bacterial membrane components or enzymes due to spatial alignment of hydroxyl groups. For example, vicinal diols can chelate metal ions essential for biofilm integrity. Comparative studies with (2R)-enantiomers or racemic mixtures are critical; stereospecificity has been observed in enzymatic systems (e.g., menth-8-ene-1,2-diol oxidoreductases), where enantiomers exhibit divergent reactivity .

Q. What experimental strategies can evaluate the synergistic effects of this compound in biofilm eradication?

Answer: Use in vitro biofilm models (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) with combinatorial treatments:

  • Concentration gradients: Vary ratios of this compound with co-agents like ethylhexylglycerin or polyhexamethylene biguanide (PHMB).
  • Time-kill assays: Monitor biofilm viability via ATP bioluminescence or crystal violet staining.
  • Mechanistic studies: Employ confocal microscopy to assess biofilm architecture disruption. Synergy is quantified using fractional inhibitory concentration indices (FICIs) .

Q. How can computational methods resolve contradictions in stereochemical reactivity studies of this compound?

Answer: Molecular docking and density functional theory (DFT) simulations can model interactions between this compound and biological targets (e.g., enzymes or lipid bilayers). For instance, in silico analysis of dihydroxycyclohexadiene derivatives revealed that non-reactive enantiomers fail to adopt conformations compatible with enzyme active sites. Apply similar approaches to predict binding affinities or transition states, reconciling discrepancies in experimental reactivity data .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers high sensitivity without derivatization. For real-time monitoring, surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles can detect low concentrations in biological samples .

Q. How to design a stability study for this compound under varying storage conditions?

Answer:

  • Variables: Temperature (4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure.
  • Analysis: Periodically assess enantiopurity (via chiral HPLC), degradation products (GC-MS), and hydroxyl group integrity (Fourier-transform infrared spectroscopy, FTIR).
  • Accelerated stability testing: Use Arrhenius modeling to predict shelf life. Stability in aqueous buffers should include pH dependence (e.g., 3–9) to assess hydrolysis risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.